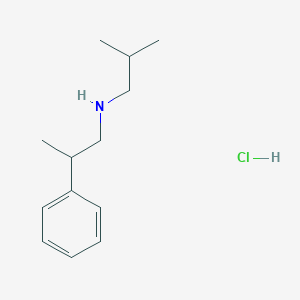amine hydrochloride CAS No. 1158455-88-9](/img/structure/B3086028.png)
[(4-Phenylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Overview
Description
“(4-Phenylphenyl)methylamine hydrochloride” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(4-Phenylphenyl)methylamine hydrochloride”. However, amines in general can be synthesized through various methods, including reduction of nitriles, amides, and nitro compounds, as well as through the Gabriel Synthesis2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. However, specific information about the molecular structure of “(4-Phenylphenyl)methylamine hydrochloride” is not readily available.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo reactions such as alkylation, acylation, and nucleophilic substitution2. However, specific reaction information for “(4-Phenylphenyl)methylamine hydrochloride” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. However, specific physical and chemical properties for “(4-Phenylphenyl)methylamine hydrochloride” are not readily available.Scientific Research Applications
Impurity Identification in Drug Synthesis
(4-Phenylphenyl)methylamine hydrochloride has been identified as an impurity in certain methamphetamine exhibits. Its presence is linked to the specific method of methamphetamine synthesis, namely the phenylacetic acid and lead (II) acetate method. This compound serves as a synthetic marker for this particular synthesis route (Toske et al., 2017).
Antibacterial and Antifungal Properties
Studies have demonstrated that derivatives of chalcone, which include structures similar to (4-Phenylphenyl)methylamine hydrochloride, exhibit significant antimicrobial activities. These compounds have been effective against various bacterial and fungal strains, suggesting potential as novel antimicrobial agents (Patel & Patel, 2017).
Corrosion Inhibition
Amine derivative compounds, akin to (4-Phenylphenyl)methylamine hydrochloride, have been synthesized and found effective as corrosion inhibitors on mild steel in acidic environments. These inhibitors form a protective film on the metal surface, thereby reducing corrosion. The efficiency of these inhibitors is influenced by their concentration and specific molecular structure (Boughoues et al., 2020).
Crystal Structure Analysis
Compounds structurally similar to (4-Phenylphenyl)methylamine hydrochloride have been synthesized and their crystal structures analyzed. This research contributes to understanding the molecular arrangement and potential applications in material science, such as in the development of organic light-emitting diodes (OLEDs) (Salian et al., 2018).
Safety And Hazards
The safety and hazards of a compound are typically determined through toxicological studies and are often summarized in a material safety data sheet (MSDS). Unfortunately, I couldn’t find specific safety and hazard information for “(4-Phenylphenyl)methylamine hydrochloride”.
Future Directions
The future directions for a compound typically depend on its potential applications in fields such as medicine, materials science, or chemical synthesis. However, specific future directions for “(4-Phenylphenyl)methylamine hydrochloride” are not readily available.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and experimental studies would be needed.
properties
IUPAC Name |
N-[(4-phenylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h2-11,17H,1,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBVRACTMQLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Phenylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



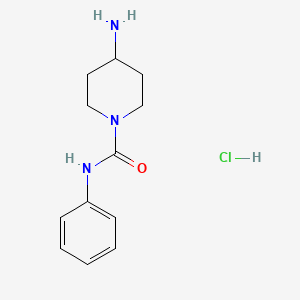
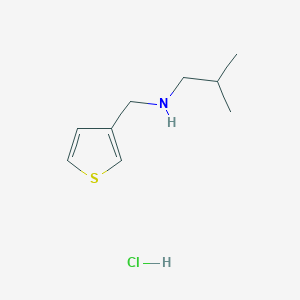
![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085961.png)
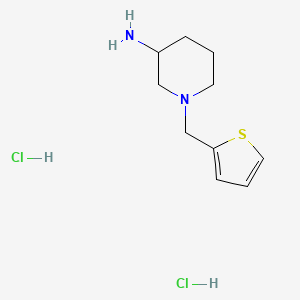
amine hydrochloride](/img/structure/B3085984.png)
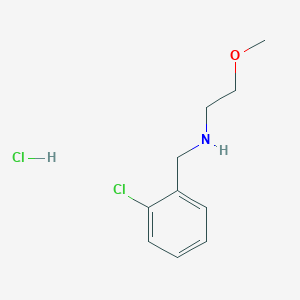
amine hydrochloride](/img/structure/B3085997.png)
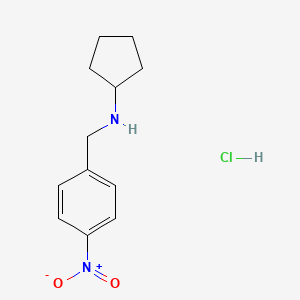
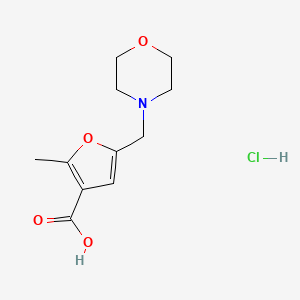
![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
amine hydrochloride](/img/structure/B3086029.png)
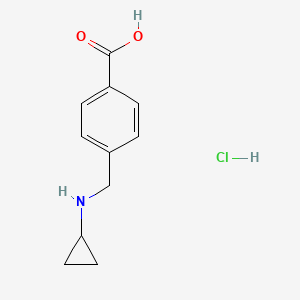
amine hydrochloride](/img/structure/B3086042.png)
